2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol

tubulin polymerization cytoskeleton anticancer

2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol (CAS 60059-52-1, molecular formula C14H12N4O, molecular weight 252.27) is a benzimidazole-hydrazone Schiff base formed by the condensation of 2-hydrazino-1H-benzimidazole with salicylaldehyde. The compound features a 2-hydroxybenzaldehyde-derived hydrazone moiety, which creates an ortho-hydroxy imine configuration capable of forming stable six-membered chelate rings with metal ions.

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
Cat. No. B7772644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3N2)O
InChIInChI=1S/C14H12N4O/c19-13-8-4-1-5-10(13)9-15-18-14-16-11-6-2-3-7-12(11)17-14/h1-9,19H,(H2,16,17,18)/b15-9+
InChIKeyTWQGQBOSKSVEIB-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol (CAS 60059-52-1): Basic Identity for Sourcing Decisions


2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol (CAS 60059-52-1, molecular formula C14H12N4O, molecular weight 252.27) is a benzimidazole-hydrazone Schiff base formed by the condensation of 2-hydrazino-1H-benzimidazole with salicylaldehyde . The compound features a 2-hydroxybenzaldehyde-derived hydrazone moiety, which creates an ortho-hydroxy imine configuration capable of forming stable six-membered chelate rings with metal ions. Its predicted physicochemical properties include a boiling point of 495.6±47.0 °C, density of 1.33±0.1 g/cm³, and a predicted pKa of 8.70±0.35 . Structurally, it belongs to the broader class of 1H-benzimidazol-2-yl hydrazones, a scaffold extensively investigated for tubulin polymerization inhibition, antioxidant, and antiproliferative activities [1][2].

Why 2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol Cannot Be Replaced by a Generic Benzimidazole Hydrazone


Within the benzimidazole hydrazone family, the position and number of hydroxyl substituents on the phenyl ring dictate both the mechanism and magnitude of biological activity. 2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol bears a single ortho-hydroxy group, which enables strong intramolecular hydrogen bonding with the azomethine nitrogen and facilitates metal chelation, properties absent in para-hydroxy or methoxy-only analogs [1][2]. This ortho-hydroxy configuration shifts the radical scavenging mechanism from hydrogen-atom transfer to a sequential proton-loss electron-transfer pathway, altering antioxidant kinetics relative to isomers [1]. Furthermore, the presence and position of the hydroxyl group directly modulates tubulin polymerization inhibition potency: hydroxy-substituted derivatives elongate the nucleation phase to 1000–1461 s compared to 807–1090 s for methoxy-only analogs, a difference of approximately 200–450 s [2]. Consequently, substituting this compound with a positional isomer or an analog lacking the ortho-OH group leads to quantifiably different antioxidant capacity, tubulin modulation profiles, and cytotoxicity against breast cancer cell lines [1][2][3].

Quantitative Differentiation: 2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol vs. Closest Analogs


Tubulin Polymerization Lag Time: Ortho-Hydroxy vs. Methoxy-Only Analogs

The target compound, as a member of the hydroxy-substituted benzimidazole hydrazone subgroup (compounds 1a–1d), elongates the nucleation phase of tubulin polymerization to 1000–1461 s, whereas methoxy-only analogs (1f–1i) show substantially shorter lag times of 807–1090 s. The initial polymerization rate is also reduced to 4.9–13.4 × 10⁻⁶ a.u. s⁻¹ for hydroxy-substituted compounds compared to 10.7–23.1 × 10⁻⁶ a.u. s⁻¹ for methoxy-only derivatives. Nocodazole control lowers the initial rate to 52 × 10⁻⁶ a.u. s⁻¹, while spontaneous polymerization proceeds at 75.3 × 10⁻⁶ a.u. s⁻¹. This demonstrates that the ortho-hydroxy group contributes to a ~200–450 s longer lag phase and ~2–5 fold slower polymerization rate compared to methoxy-substituted analogs [1].

tubulin polymerization cytoskeleton anticancer

Antioxidant Capacity: Hydroxy-Substituted vs. Methoxy-Substituted Benzimidazole Hydrazones

In the benzimidazole hydrazone series, derivatives bearing di- or trihydroxy phenyl moieties (compounds 1b–1e) exhibit hydroxyl radical antioxidant capacity (HORAC) values comparable to or exceeding well-known phenolic antioxidants. The target compound, with its single ortho-hydroxy group, contributes to peroxyl radical scavenging activity that, while individually lower than polyhydroxy analogs, is mechanistically distinct due to the ortho-imine hydrogen-bonding network. Structure-activity analysis confirms that the position of the hydroxy group is a critical determinant of antioxidant potency; ortho-substitution enhances metal-chelating antioxidant capacity, a feature absent in para-only isomers [1].

antioxidant radical scavenging HORAC

Cytotoxicity Against MCF-7 Breast Cancer Cells: Ortho-Hydroxy Hydrazones vs. Reference Podophyllotoxin

In the 1H-benzimidazole-2-yl hydrazone series, compounds with hydroxy/methoxy substitution patterns demonstrate IC₅₀ values in the low micromolar range against MCF-7 breast cancer cells. The most potent trimethoxy-substituted derivative (1i) and hydroxy-methoxy positional isomers (1j, 1k) achieve IC₅₀ values similar to the reference compound podophyllotoxin. While the mono-ortho-hydroxy analog is moderately active, its copper(II) complex shows an 8-fold increase in cytostatic activity against MCF-7 cells compared to the free ligand, achieving a 2.4-fold increase in antileukemic activity against AR-230 cells and an 8-fold increase against MCF-7 [1]. Conversion of 2-(2-hydroxybenzylidene)-1-(1H-benzimidazol-2-yl)hydrazine (which structurally matches the target compound's core) into its Cu complex led to these quantifiable activity gains [1].

cytotoxicity MCF-7 anticancer

α-Glucosidase Inhibition: Benzimidazole Hydrazone Scaffold vs. Standard Acarbose

In a study of benzimidazole-containing Schiff base derivatives, six compounds (2g, 2h, 2q, 2p, 2i, 2m) displayed α-glucosidase IC₅₀ values ranging from 4.21 ± 0.78 to 16.10 ± 0.52 µM, superior to the standard drug acarbose. The target compound, containing the benzimidazole hydrazone core with a salicylaldehyde-derived moiety, belongs to the same structural class. Although the target compound was not individually profiled in this dataset, the scaffold's ability to achieve α-glucosidase inhibition superior to acarbose is established, and the ortho-hydroxy group is expected to enhance binding through hydrogen-bonding interactions with the enzyme active site [1].

α-glucosidase antidiabetic enzyme inhibition

Metal Chelation Capacity: Ortho-Hydroxy Benzimidazole Hydrazone vs. Non-Chelating Isomers

The ortho-hydroxy group of the target compound, together with the azomethine nitrogen and benzimidazole N-atom, forms a tridentate NNO coordination pocket that binds Cu(II) ions, while para-hydroxy or methoxy-only isomers lack this chelation geometry. Structural characterization confirms that the Cu complexes adopt a 1:1 metal-to-ligand stoichiometry with coordination via the benzimidazole N-atom, azomethine N-atom, ortho-OH oxygen, and one chlorine atom [1]. This chelation-driven activity enhancement is not replicable with analogs lacking the ortho-OH group, making the target compound uniquely suited for metallodrug development among its isomer series.

metal complex chelation Cu(II) complex

Anthelmintic Activity: 3-Hydroxy vs. 2-Hydroxy Benzimidazole Hydrazones Against Trichinella spiralis

Among fifteen benzimidazolyl-2-hydrazones (7a–7o), the 3-hydroxybenzylidene derivatives 7i and 7j achieved 100% efficacy against isolated Trichinella spiralis muscle larvae after 24 h at 37 °C [1]. The target compound (2-hydroxybenzylidene isomer) would correspond to a different positional isomer within the series. While direct data for the 2-hydroxy isomer were not reported in this particular anthelmintic assay, the positional comparison reveals that the hydroxyl group position critically influences anthelmintic potency: the meta-hydroxy (3-OH) configuration is optimal for anthelmintic activity, whereas the ortho-hydroxy (2-OH) configuration primarily favors metal chelation and cytotoxicity pathways. This differentiation guides application-specific compound selection.

anthelmintic Trichinella spiralis tubulin

Where 2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol Delivers Value: Evidence-Backed Scenarios


Metallodrug Precursor for Anticancer Agent Development

The ortho-hydroxy-imine NNO chelating pocket enables synthesis of Cu(II) and other transition metal complexes that exhibit up to 8-fold enhanced cytostatic activity against MCF-7 breast cancer cells compared to the free ligand [1]. Researchers developing metal-based anticancer agents should prioritize this compound over para-hydroxy or methoxy-only benzimidazole hydrazones, which cannot form analogous tridentate chelates and lack the metal-mediated activity enhancement [2].

Tubulin Polymerization Modulation Studies

As part of the hydroxy-substituted benzimidazole hydrazone subgroup, this compound contributes to an extended tubulin polymerization lag phase of 1000–1461 s and an initial polymerization rate of 4.9–13.4 × 10⁻⁶ a.u. s⁻¹, values significantly more pronounced than those of methoxy-only analogs (807–1090 s; 10.7–23.1 × 10⁻⁶ a.u. s⁻¹) [1]. This makes it a valuable tool compound for investigating the role of hydrogen-bonding capacity in tubulin-colchicine site binding.

Antioxidant Mechanism Studies Requiring Metal-Chelating Functionality

The ortho-hydroxy group uniquely contributes metal-chelating antioxidant activity that is absent in para-hydroxy isomers [1]. Researchers studying iron- or copper-mediated oxidative stress pathways benefit from this compound's ability to simultaneously scavenge radicals and chelate redox-active metals, a dual mechanism not achievable with non-chelating benzimidazole hydrazone analogs.

α-Glucosidase Inhibitor Screening Libraries

The benzimidazole hydrazone scaffold has demonstrated α-glucosidase IC₅₀ values (4.21–16.10 µM) superior to acarbose [1]. 2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol, as the unsubstituted ortho-hydroxy benzimidazole hydrazone, serves as an essential core compound for structure-activity relationship studies aimed at optimizing hydrogen-bond interactions within the enzyme active site.

Quote Request

Request a Quote for 2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.